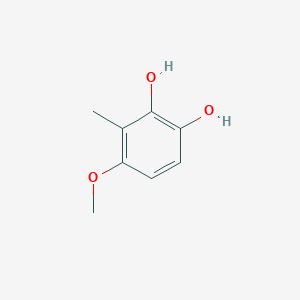

4-Methoxy-3-methylbenzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-3-methylbenzene-1,2-diol is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is also known as 4-methylcatechol and has the molecular formula C8H10O3. It is a derivative of benzene with a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring.

Preparation Methods

The synthesis of 4-Methoxy-3-methylbenzene-1,2-diol can be achieved through various methods. One common synthetic route involves the methylation of 3-methylcatechol using methanol and a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the methylation process. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Methoxy-3-methylbenzene-1,2-diol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring. Common reagents include halogens and nitrating agents.

Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-Methoxy-3-methylbenzene-1,2-diol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It targets enzymes such as biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The pathways involved include the oxidative stress response and the regulation of redox homeostasis.

Comparison with Similar Compounds

4-Methoxy-3-methylbenzene-1,2-diol can be compared with other similar compounds, such as:

3-Methylcatechol: Similar structure but lacks the methoxy group.

4-Methylcatechol: Similar structure but lacks the methoxy group.

Guaiacol (2-Methoxyphenol): Contains a methoxy group but lacks the methyl group.

Mequinol (4-Methoxyphenol): Contains a methoxy group but lacks the methyl group.

The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity.

Biological Activity

4-Methoxy-3-methylbenzene-1,2-diol, also known as orcinol, is a phenolic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a hydroxyl group on the benzene ring, which contribute to its reactivity and biological activity. Its molecular formula is C9H12O3, and it has a molecular weight of approximately 168.19 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from oxidative damage and may contribute to its potential therapeutic effects in diseases associated with oxidative stress.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound has exhibited antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Study on Platelet Aggregation Inhibition

A notable study evaluated the ability of novel derivatives of 4-methoxy-1,3-benzenediolyl-hydrazones to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The synthesized compounds demonstrated superior inhibition rates compared to the standard drug Picotamide, suggesting potential applications in cardiovascular therapies .

Antiviral Activity Against HBV

Another significant investigation focused on the antiviral potential of derivatives related to this compound against Hepatitis B virus (HBV). The study found that certain derivatives could effectively inhibit HBV replication in vitro and in vivo, highlighting their potential as therapeutic agents for viral infections .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : It modulates signaling pathways involved in inflammation, such as NF-kB, leading to decreased expression of inflammatory mediators.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial survival.

Data Summary Table

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-methoxy-3-methylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10O3/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4,9-10H,1-2H3 |

InChI Key |

IZNZLIAUTSELEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.